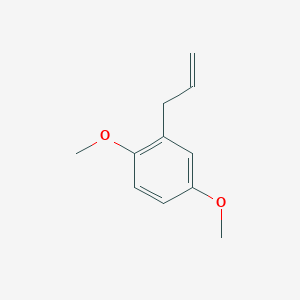

3-(2,5-Dimethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYMRMPLKQWKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941511 | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19754-22-4, 56795-77-8 | |

| Record name | Benzene, 1,4-dimethoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019754224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Chemical Transformations of 3 2,5 Dimethoxyphenyl 1 Propene

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The double bond in the propene group of 3-(2,5-Dimethoxyphenyl)-1-propene is a site of high electron density, making it susceptible to attack by both electrophiles and radical species. These reactions lead to the formation of a variety of addition products, fundamentally altering the structure of the side chain.

Formation of Pseudonitrosites via Reaction with Nitrogen Trioxide

The reaction of propenylbenzenes with nitrogen trioxide (N₂O₃) is a classic method for the formation of pseudonitrosites. researchgate.net These compounds are dimeric structures of nitroso compounds. researchgate.net For this compound, this reaction provides a pathway to introduce nitrogen and oxygen functionalities across the double bond. The process typically involves bubbling the gaseous N₂O₃, an equimolar mixture of nitric oxide (NO) and nitrogen dioxide (NO₂), through an ethereal solution of the propenylbenzene. researchgate.net The resulting pseudonitrosite often precipitates from the solution as a crystalline solid. researchgate.net

The formation of the nitroso compound, which subsequently dimerizes to the pseudonitrosite, is a multi-step process. Mechanistic studies on related systems suggest that the reaction can proceed through either radical or ionic pathways. One proposed mechanism involves the initial attack of the alkene by the nitrogen dioxide radical (•NO₂), a component of the N₂O₃ mixture. This leads to a carbon-centered radical intermediate, which then reacts with nitric oxide (•NO) to form the nitroso compound.

Alternatively, an ionic mechanism may be operative, especially given the electron-rich nature of the substrate. The reaction of dimethoxybenzenes with nitrogen oxides can involve an initial ionic nitrosation step. wikipedia.org In this scenario, the nitrosonium ion (NO⁺) could act as the electrophile, attacking the double bond to form a carbocation intermediate. This carbocation is then trapped by the nitrite (B80452) anion (NO₂⁻) or another nucleophilic species present in the reaction mixture. Kinetic analyses of related iron-catalyzed nitroso ene reactions have shown a first-order rate dependence on the reactants, indicating a well-defined transition state. masterorganicchemistry.com These studies support the concept that the reaction proceeds via a nitrosoarene intermediate. masterorganicchemistry.comthieme-connect.de

The outcome of the reaction with nitrogen trioxide is significantly influenced by both steric and electronic factors. The two methoxy (B1213986) groups on the phenyl ring of this compound are strong electron-donating groups. This electronic effect increases the nucleophilicity of both the aromatic ring and the alkene double bond, making the molecule highly reactive towards electrophiles.

The position of these methoxy groups (at C2 and C5) also imparts a specific steric environment around the propenyl side chain. This steric hindrance can influence the regioselectivity of the addition, directing the incoming species to a particular carbon of the double bond. Computational and experimental studies on various systems have demonstrated that even subtle changes in ligand structure or substituents can dramatically affect stereoselectivity and reaction barriers due to the interplay of steric and electronic contributions. libretexts.orgmasterorganicchemistry.commdpi.com In the case of this compound, the steric bulk of the substituted phenyl ring can influence the approach of the reagent and the stability of the intermediates, thereby dictating the final product distribution.

Halogenation Pathways: Bromination leading to Dibromide Adducts

The halogenation of alkenes is a fundamental electrophilic addition reaction. For this compound, reaction with bromine (Br₂) is expected to proceed readily to yield a dibromide adduct. Analogous reactions with similar compounds, such as 3-(3,5-dimethylphenyl)-1-propene, show that bromination can be achieved using reagents like elemental bromine or N-bromosuccinimide (NBS) in an inert solvent.

The mechanism involves the electrophilic attack of the bromine molecule on the π-bond of the alkene, leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring prevents carbocation rearrangements and dictates the stereochemistry of the addition. The subsequent attack by a bromide ion (Br⁻) occurs from the side opposite to the bromonium ion bridge (anti-addition), resulting in the formation of 1,2-dibromo-3-(2,5-dimethoxyphenyl)propane.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Bromine (Br₂) | 1,2-Dibromo-3-(2,5-dimethoxyphenyl)propane | Electrophilic Addition |

Oxidative Transformations of the Propenyl Side Chain

The propenyl side chain of this compound is also susceptible to various oxidative transformations, which can lead to the formation of alcohols, ketones, and other oxygenated derivatives.

Oxidation with Mercuric Acetate (B1210297) to Yield Glycols and Subsequent Ketones

The oxidation of alkenes using mercuric acetate, Hg(OAc)₂, is a well-established method for introducing oxygen functionalities. The reaction of an alkene with mercuric acetate in an aqueous solvent, a process known as oxymercuration, leads to the formation of a β-hydroxy organomercury compound. masterorganicchemistry.com The mechanism proceeds through the formation of a cyclic mercurinium ion, which is then opened by the nucleophilic attack of a water molecule. masterorganicchemistry.com This attack follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond. masterorganicchemistry.com

For this compound, this would result in the formation of a 1-hydroxy-2-(acetoxymercuri)propyl intermediate. While this intermediate is technically a mono-alcohol, the term "glycol" might be broadly used to describe the introduction of hydroxyl functionality.

Subsequent treatment of this organomercury intermediate is typically done with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a demercuration step to yield an alcohol. However, under oxidative conditions, the intermediate or the resulting alcohol can be further transformed. The oxidation can also occur at the allylic position, which is adjacent to the double bond. researchgate.net The oxidation of an allylic alcohol intermediate would lead to the formation of an α,β-unsaturated ketone. Furthermore, the oxidation of certain propenylbenzene compounds is known to result in the cleavage of the C-C bond of the propenyl side chain, yielding ketones. For instance, the oxidation of 1-(3′,4′-dimethoxyphenyl)propene can produce 1-(3,4-dimethoxyphenyl)propan-2-one. Therefore, the reaction of this compound with mercuric acetate can be a complex process yielding a mixture of products, including hydroxylated species and ketones, depending on the precise reaction conditions.

| Reactant | Reagent(s) | Intermediate Product | Final Product (example) | Reaction Type |

| This compound | 1. Hg(OAc)₂ / H₂O2. Oxidation | 1-Hydroxy-3-(2,5-dimethoxyphenyl)propan-2-one | 3-(2,5-Dimethoxyphenyl)propan-2-one | Oxymercuration-Oxidation |

Reduction Chemistry of this compound Analogs

The propenyl side chain of arylpropenes is readily reduced to a saturated propyl group through catalytic hydrogenation. This reaction, typically employing hydrogen gas (H₂) and a metal catalyst, converts the carbon-carbon double bond into a single bond, yielding the corresponding propylbenzene (B89791) derivative.

Commonly used heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C). The hydrogenation is a syn-addition, where both hydrogen atoms add to the same face of the double bond as it complexes with the metal surface. youtube.com

In analogous systems, this reduction is well-documented:

Eugenol (B1671780) is hydrogenated to dihydroeugenol (2-methoxy-4-propylphenol).

Isoeugenol (B1672232) is hydrogenated to dihydroeugenol.

Anethole (B165797) is hydrogenated to dihydroanethole (p-propylanisole).

These reactions are often part of more extensive hydrodeoxygenation (HDO) processes aimed at converting lignin-derived biomass into biofuels and chemicals, where the initial step is the saturation of the alkenyl side chain before further reactions on the aromatic ring.

Table 3: Catalytic Hydrogenation of Arylpropene Analogs

| Starting Material | Catalyst | Product | Reference(s) |

| Eugenol | Ru/C | Dihydroeugenol | , |

| Isoeugenol | Pt-Beta-25 | Dihydroeugenol | |

| Anethole | - (Hydrogenation) | Dihydroanethole |

Isomerization and Rearrangement Processes

Propenylbenzene structures, which feature a double bond conjugated with the aromatic ring, can exist as geometric isomers: cis (Z) and trans (E). The trans isomer is generally the more thermodynamically stable and, therefore, the more abundant form found in nature and in synthetic products.

A prime example is anethole (1-methoxy-4-(prop-1-enyl)benzene). Trans-anethole is a major component of several essential oils and is widely used for its characteristic flavor. The cis-anethole (B1224065) isomer is less common, possesses an unpleasant taste, and exhibits higher toxicity. The interconversion between trans- and cis-anethole can be induced by exposure to UV radiation or acidic conditions.

Similarly, isoeugenol, the isomerized form of eugenol, exists as both cis and trans isomers. The trans isomer is the more common form. The specific ratio of cis to trans isomers produced during isomerization reactions can be influenced by the catalyst and reaction conditions used. For example, isomerization of eugenol to isoeugenol using a Pd/C catalyst can produce both isomers, which can be identified by their distinct infrared absorption bands.

The isomerization of an allylbenzene (B44316) (where the double bond is at the terminal position of the side chain, e.g., 3-aryl-1-propene) to a propenylbenzene (where the double bond is conjugated with the aromatic ring, e.g., 1-aryl-1-propene) is a fundamental and well-documented rearrangement. This process, often referred to as an allyl-to-propenyl rearrangement, is driven by the formation of a more thermodynamically stable conjugated π-system.

This rearrangement is industrially significant and is typically catalyzed by bases or transition metals.

Eugenol to Isoeugenol: The isomerization of eugenol (an allylbenzene) to isoeugenol (a propenylbenzene) is a classic example. It can be achieved using strong bases like potassium hydroxide (B78521) (KOH) in a high-boiling solvent like amyl alcohol, or with transition metal catalysts such as rhodium(III) chloride or palladium on carbon (Pd/C).

Safrole to Isosafrole: Similarly, safrole is readily isomerized to isosafrole. Catalysts for this transformation include iron pentacarbonyl, KOH, and various transition metal salts.

The mechanism generally involves the abstraction of a proton from the benzylic carbon (the carbon attached to the ring and the allyl group), formation of a resonance-stabilized carbanion, and subsequent reprotonation at the terminal carbon of the side chain, resulting in the shifted double bond.

Computational and Theoretical Investigations of 3 2,5 Dimethoxyphenyl 1 Propene

Electronic Structure and Molecular Geometry Analysis

Understanding the electronic structure and geometry of a molecule is fundamental to predicting its reactivity and physical properties. Computational methods like Density Functional Theory (DFT) and semi-empirical techniques are employed to determine the most stable conformations and electronic distribution of 3-(2,5-Dimethoxyphenyl)-1-propene.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the molecular geometry of a compound can be optimized to find its lowest energy conformation. biointerfaceresearch.comresearchgate.net This optimization process calculates key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For this compound, DFT calculations would reveal the precise spatial arrangement of the dimethoxyphenyl ring relative to the propene side chain. The optimization would account for steric and electronic interactions between the methoxy (B1213986) groups, the aromatic ring, and the allyl group to identify the most stable conformer. The results of such an analysis are typically presented in a table comparing the calculated parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=C (propene) | 1.34 Å |

| Bond Length (Å) | C-C (ring-propene) | 1.51 Å |

| Bond Length (Å) | C-O (methoxy) | 1.37 Å |

| Bond Angle (°) | C-C=C (propene) | 121.5° |

| Bond Angle (°) | C(ring)-C-C (propene) | 113.0° |

| Dihedral Angle (°) | C(ring)-C-C=C | -105.0° |

Note: The values in this table are representative and based on typical results from DFT calculations for similar organic molecules.

Semi-empirical quantum chemical methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.org These methods, such as the Recife Model 1 (RM1), are computationally much faster than ab initio or DFT methods, making them suitable for analyzing large molecules and exploring conformational possibilities. scielo.brhi.is

RM1 has been effectively used to obtain energetic and geometrical information for a wide range of organic compounds. scielo.br For this compound, RM1 could be employed to perform a rapid conformational search, identifying various low-energy structures. While generally less accurate than DFT for final geometry optimization, its efficiency is valuable for initial screening. scielo.brhi.is The method simplifies calculations, in part, by treating only valence electrons and using approximations like the zero differential overlap. wikipedia.orghi.is

Spectroscopic Property Prediction and Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental results to confirm molecular structures and understand vibrational and electronic behavior.

Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. biointerfaceresearch.comresearchgate.net These theoretical frequencies correspond to the normal modes of vibration and can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. esisresearch.orgnih.gov The assignments of specific vibrational modes are often confirmed using Potential Energy Distribution (PED) analysis. nih.gov

For this compound, theoretical calculations would predict characteristic frequencies for the stretching and bending of its various functional groups. These include C-H vibrations of the aromatic ring and the propene group, C=C stretching of the alkene, and vibrations associated with the methoxy groups and the benzene (B151609) ring skeleton. The strong correlation between calculated and observed spectra serves as a powerful tool for structural confirmation. biointerfaceresearch.com

Table 2: Correlation of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Predicted DFT Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H stretch (vinyl, =C-H) | 3080 | 3075 | 3078 |

| C-H stretch (aromatic) | 3010 | 3005 | 3008 |

| C-H stretch (methoxy, -OCH₃) | 2940 | 2935 | 2942 |

| C=C stretch (vinyl) | 1645 | 1640 | 1642 |

| C=C stretch (aromatic) | 1590 | 1585 | 1588 |

| C-O-C asymmetric stretch | 1225 | 1220 | 1222 |

| =C-H out-of-plane bend | 915 | 910 | 912 |

Note: Experimental values are hypothetical for illustrative purposes, while predicted frequencies are typical for the assigned functional groups based on DFT calculations.

Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for this purpose. researchgate.netnih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ, in ppm) by referencing them to a standard compound like Tetramethylsilane (TMS). nih.gov

For this compound, the GIAO method would predict distinct signals for the chemically non-equivalent protons and carbons. This includes separate shifts for the aromatic protons, the vinylic protons, the allylic methylene (B1212753) protons, and the methoxy protons. The presence of the chiral center in some related molecules can lead to diastereotopic protons, which appear as distinct signals, a phenomenon that computational methods can also predict. masterorganicchemistry.com

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (vinyl, -CH=) | 5.95 | 5.90 |

| H (vinyl, =CH₂) | 5.05, 5.00 | 5.02, 4.98 |

| H (methoxy, -OCH₃) | 3.78, 3.77 | 3.75, 3.74 |

| H (allylic, -CH₂-) | 3.35 | 3.32 |

| H (aromatic) | 6.70-6.80 | 6.72-6.78 |

| ¹³C NMR | ||

| C (vinyl, -CH=) | 137.5 | 137.2 |

| C (vinyl, =CH₂) | 115.8 | 115.5 |

| C (aromatic, C-O) | 153.0, 152.5 | 153.4, 152.8 |

| C (aromatic, C-H) | 112.0-117.0 | 111.8-116.5 |

| C (methoxy, -OCH₃) | 56.0, 55.8 | 55.9, 55.7 |

| C (allylic, -CH₂-) | 34.5 | 34.2 |

Note: Experimental values are hypothetical for illustrative purposes, while predicted shifts are based on GIAO-DFT calculations for similar structures.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying excited states and predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comresearchgate.net TD-DFT calculations yield information on electronic excitation energies, oscillator strengths (which relate to absorption intensity), and the maximum absorption wavelengths (λmax). researchgate.netqnl.qa These calculations provide insight into the nature of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier molecular orbitals. mdpi.com

For an aromatic compound like this compound, TD-DFT calculations, often performed with a functional like CAM-B3LYP and an implicit solvent model (e.g., IEFPCM), can predict the λmax values corresponding to π → π* transitions within the benzene ring. qnl.qa The results help to interpret the experimental UV-Vis spectrum and understand how the electronic structure influences the molecule's absorption of light.

Table 4: Predicted Electronic Transitions for this compound via TD-DFT

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 292 | 0.045 | HOMO → LUMO |

| 235 | 0.150 | HOMO-1 → LUMO |

| 208 | 0.350 | HOMO → LUMO+1 |

Note: The values in this table are representative of typical TD-DFT results for substituted benzene derivatives and are for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for describing chemical reactivity and the electronic properties of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. schrodinger.com The energy and symmetry of these orbitals are paramount in predicting the feasibility and outcome of chemical reactions. Analysis of the HOMO, LUMO, and their energy gap provides critical insights into a molecule's kinetic stability, chemical reactivity, and charge transfer capabilities. nih.govmdpi.com

HOMO-LUMO Energy Gap Analysis and Charge Transfer Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive, more polarizable, and possesses lower kinetic stability, facilitating intramolecular charge transfer. nih.govmdpi.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. These values are used to calculate various global reactivity descriptors.

While specific experimental or calculated values for this compound are not extensively documented in publicly available literature, the parameters can be determined computationally using methods like Density Functional Theory (DFT). nih.gov The analysis would involve optimizing the molecule's geometry and then calculating the energies of its molecular orbitals.

Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents the type of data that would be generated from a DFT calculation for analyzing FMO properties. The values are for illustrative purposes.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. youtube.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. mdpi.com |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Regions

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks by identifying the electron-rich and electron-poor regions. nih.govresearchgate.net

The MEP map is color-coded to represent different electrostatic potential values.

Red and Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are typically found around electronegative atoms (like oxygen) or π-electron systems. nih.govresearchgate.net

Blue: Regions of positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are usually located around hydrogen atoms. nih.govresearchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the two oxygen atoms of the methoxy groups and across the π-systems of the aromatic ring and the propene double bond. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the allyl group. This analysis helps in understanding the molecule's intermolecular interactions and predicting its points of reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Density

Natural Bond Orbital (NBO) analysis is a theoretical method that examines intramolecular delocalization and hyperconjugative interactions by transforming the complex molecular wavefunctions into a localized, Lewis-like bonding picture. researchgate.netwisc.edu It provides detailed insights into charge distribution, donor-acceptor interactions, and the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

In the context of this compound, NBO analysis would be used to quantify:

Hyperconjugative Interactions: The delocalization of electron density from the lone pairs of the methoxy oxygen atoms (donor) to the antibonding π* orbitals of the benzene ring (acceptor).

π-Conjugation: Interactions between the π-orbitals of the aromatic ring and the π-orbitals of the propene side chain.

Intramolecular Hydrogen Bonding: Weak interactions, if any, between hydrogen atoms and nearby electronegative oxygen atoms.

Table 2: Illustrative NBO Analysis for Key Interactions in this compound This table shows potential donor-acceptor interactions and their hypothetical stabilization energies that NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (Omethoxy) | π* (Cring-Cring) | High |

| π (Cring-Cring) | π* (Callyl=Callyl) | Moderate |

| π (Callyl=Callyl) | π* (Cring-Cring) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Calculation of Fukui Functions for Local Reactivity Insights

Fukui functions are reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help identify which atoms within a molecule are most susceptible to a specific type of chemical attack. scm.comjoaquinbarroso.com The function measures the change in electron density at a particular point in the molecule when the total number of electrons is modified. joaquinbarroso.com

By using a finite difference approximation, three types of condensed Fukui functions are calculated to predict reactivity at specific atomic sites: researchgate.net

fk+: For nucleophilic attack (electron acceptance). This function highlights the sites most likely to be attacked by a nucleophile.

fk-: For electrophilic attack (electron donation). This function indicates the sites most prone to attack by an electrophile.

fk0: For radical attack.

To calculate these indices, single-point energy calculations are performed on the neutral molecule as well as its cationic (N-1 electrons) and anionic (N+1 electrons) forms at the optimized geometry of the neutral species. researchgate.net For this compound, this analysis would provide precise, atom-specific insights into its reactivity, complementing the broader picture provided by MEP maps.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify and characterize the structures and energies of reactants, products, and the transient species that connect them. This approach provides a detailed, step-by-step understanding of the reaction pathway that is often inaccessible through experimental methods alone.

Characterization of Intermediates and Transition States

A chemical reaction proceeds from reactants to products via one or more transition states and may involve the formation of one or more intermediates.

Transition States (TS): These are energy maxima along the reaction coordinate (saddle points on the PES). A TS represents the highest energy barrier that must be overcome for a reaction to proceed. Their geometry reveals the nature of bond-breaking and bond-forming processes.

Intermediates: These are metastable species that correspond to local energy minima on the PES. They are true chemical species that exist for a finite lifetime between two transition states.

For a molecule like this compound, computational studies could explore various reactions, such as electrophilic addition to the allyl double bond or electrophilic aromatic substitution on the ring. While specific mechanistic studies on this exact compound are scarce, research on closely related isomers provides a clear example of the methodology.

A computational study on the enzymatic C-C bond cleavage of the isomer 1-(3',4'-dimethoxyphenyl)propene (DMPP) utilized DFT calculations (M06-2X functional) to map the reaction pathway. nih.govreadkong.com The study characterized several steps, including the formation of a radical cation intermediate and the identification of four distinct transition states. nih.govmdpi.com This type of investigation, which calculates the energies and geometries of all stationary points, allows for the determination of activation energies and reaction thermodynamics, providing a comprehensive understanding of the mechanism. researchgate.net

Kinetic Analysis Using Reaction Force and Reaction Force Constant Concepts

A detailed kinetic characterization of chemical reactions can be achieved through the application of reaction force and reaction force constant concepts, which are derived within the framework of Density Functional Theory (DFT). mdpi.com This approach provides profound insights into the dynamics of a reaction by analyzing the forces that the electronic structure of the reacting system exerts on the nuclei along the intrinsic reaction coordinate (IRC).

The reaction force, denoted as F(ξ), is defined as the negative derivative of the potential energy (V) with respect to the reaction coordinate (ξ):

F(ξ) = -dV(ξ)/dξ

This force essentially represents the work required to move the nuclei along the reaction path. A key aspect of this analysis is the identification of critical points along the IRC. The transition state (TS) is located at the point where the potential energy is at a maximum. The regions before and after the transition state are characterized by the reaction force profile, which typically shows a maximum and a minimum. mdpi.com

Further insight is gained from the reaction force constant, κ(ξ), which is the second derivative of the potential energy with respect to the reaction coordinate, or the negative derivative of the reaction force:

κ(ξ) = -dF(ξ)/dξ = d²V(ξ)/dξ²

The reaction force constant provides information about the curvature of the potential energy surface along the reaction path. In the reactant and product regions, the force constant is positive, indicating that any displacement from the equilibrium geometry will experience a restoring force. mdpi.com However, in the transition state region, the force constant becomes negative, which signifies the instability of the structure and the tendency to proceed towards either reactants or products. mdpi.com The points where the reaction force constant are zero correspond to the maximum and minimum of the reaction force profile. mdpi.com

The analysis of the reaction force and reaction force constant for each transition state allows for a detailed understanding of the bond-breaking and bond-forming processes occurring at each stage of the reaction.

Table 1: Activation Energies for the Transition States in the Reaction of 1-(3′,4′-dimethoxyphenyl)propene to Veratraldehyde

| Transition State | Nature of Activation Energy |

| TS1 | Endothermic |

| TS2 | Exothermic |

| TS3 | Exothermic |

| TS4 | Exothermic |

| Data sourced from a computational study on the reaction of 1-(3′,4′-dimethoxyphenyl)propene. mdpi.com |

| Parameter | Value |

| Overall Reaction Energy | 172.92 kcal/mol (Endothermic) |

| Data sourced from a computational study on the reaction of 1-(3′,4′-dimethoxyphenyl)propene. mdpi.com |

This type of detailed kinetic analysis, utilizing the concepts of reaction force and reaction force constant, provides a powerful tool for elucidating complex reaction mechanisms at a molecular level.

Advanced Spectroscopic Characterization of 3 2,5 Dimethoxyphenyl 1 Propene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, signal splitting (multiplicity), and integration. For 3-(2,5-Dimethoxyphenyl)-1-propene, the spectrum can be divided into two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 0-5.0 ppm).

The aromatic region displays signals for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons are chemically distinct and exhibit splitting based on their coupling with adjacent protons. The aliphatic portion of the spectrum is characterized by signals from the allyl group and the two methoxy (B1213986) groups. The benzylic protons (CH₂), the vinylic proton (CH), and the terminal vinylic protons (CH₂) of the allyl group each produce characteristic signals. The six protons of the two methoxy groups are expected to appear as sharp singlets.

While specific experimental data from literature is sparse, a predicted ¹H NMR spectrum can be detailed based on established principles.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 6.75 - 6.85 | m | - | 3H | Aromatic Protons (H-3, H-4, H-6) |

| b | 5.90 - 6.10 | m | - | 1H | Vinylic Proton (-CH=CH₂) |

| c | 5.00 - 5.15 | m | - | 2H | Terminal Vinylic Protons (=CH₂) |

| d | 3.80 | s | - | 3H | Methoxy Protons (-OCH₃) |

| e | 3.78 | s | - | 3H | Methoxy Protons (-OCH₃) |

| f | 3.30 - 3.40 | d | ~6.5 | 2H | Benzylic Protons (Ar-CH₂-) |

Note: This table represents predicted values based on analogous structures and general NMR principles. Multiplicity codes: s = singlet, d = doublet, m = multiplet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for the determination of the total number of carbon environments. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.

For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms. The aromatic carbons typically resonate between δ 110-160 ppm, with those bearing electron-donating methoxy groups appearing further downfield. The carbons of the allyl group will have characteristic shifts for the sp²-hybridized vinylic carbons and the sp³-hybridized benzylic carbon. The two methoxy carbons will appear as sharp signals in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 153.5 | Aromatic C-O |

| 2 | 152.0 | Aromatic C-O |

| 3 | 137.0 | Vinylic -CH= |

| 4 | 129.0 | Aromatic C-C (Allyl) |

| 5 | 116.5 | Terminal Vinylic =CH₂ |

| 6 | 116.0 | Aromatic C-H |

| 7 | 112.5 | Aromatic C-H |

| 8 | 111.5 | Aromatic C-H |

| 9 | 56.0 | Methoxy -OCH₃ |

| 10 | 55.8 | Methoxy -OCH₃ |

| 11 | 34.5 | Benzylic -CH₂- |

Advanced Two-Dimensional NMR Techniques (e.g., HETCOR)

Two-dimensional (2D) NMR experiments provide correlations between nuclei, offering deeper insight into molecular structure that is often unattainable from 1D spectra alone. Heteronuclear Correlation (HETCOR) spectroscopy is a powerful 2D technique that maps the correlations between different types of nuclei, most commonly ¹H and ¹³C, that are coupled through one bond (¹JCH). nanalysis.com

In a HETCOR experiment, one axis represents the ¹H NMR spectrum and the other represents the ¹³C NMR spectrum. jove.com A cross-peak appears at the intersection of the chemical shifts of a proton and the carbon to which it is directly attached. prezi.com This allows for the unambiguous assignment of protonated carbons. slideshare.netnanalysis.com

For this compound, a HETCOR spectrum would be invaluable for confirming the assignments made in the 1D spectra. For example, it would definitively link the proton signals of the methoxy groups to their corresponding carbon signals and correlate each aromatic proton with its specific carbon atom on the ring.

Interactive Data Table: Expected HETCOR Correlations for this compound

| ¹H Signal (Predicted δ, ppm) | Correlated ¹³C Signal (Predicted δ, ppm) | Assignment |

| 6.75 - 6.85 | 116.0, 112.5, 111.5 | Aromatic C-H |

| 5.90 - 6.10 | 137.0 | Vinylic -CH= |

| 5.00 - 5.15 | 116.5 | Terminal Vinylic =CH₂ |

| 3.80 | 56.0 | Methoxy -OCH₃ |

| 3.78 | 55.8 | Methoxy -OCH₃ |

| 3.30 - 3.40 | 34.5 | Benzylic -CH₂- |

Note: This table shows the expected one-bond correlations between proton and carbon atoms.

Vibrational Spectroscopy for Functional Group and Structural Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a unique "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies.

For this compound, the FT-IR spectrum is expected to show characteristic bands for the aromatic ring, the allyl group, and the ether linkages. qtanalytics.in Key absorptions include C-H stretching from both aromatic and aliphatic protons, C=C stretching from the alkene and the aromatic ring, and strong C-O stretching from the two methoxy groups.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) | Medium |

| 1640-1600 | C=C Stretch | Alkene | Medium-Weak |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong |

| 1050-1020 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | Strong |

| 990 & 910 | =C-H Bend | Alkene (Out-of-plane) | Strong |

| 850-800 | C-H Bend | Aromatic (Out-of-plane) | Strong |

Note: This table represents expected absorption ranges based on standard functional group analysis. A publication mentions the acquisition of IR spectra for this compound, but the specific data is not provided. rsc.org

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. chemistry.org.ilmit.edu While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. researchgate.net

For this compound, the FT-Raman spectrum would be particularly useful for observing the C=C stretching vibrations of the allyl group and the aromatic ring, which are expected to be intense due to their high polarizability. The symmetric "breathing" mode of the benzene ring is also a characteristically strong Raman band.

Interactive Data Table: Expected FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium |

| 1640-1600 | C=C Stretch | Alkene | Strong |

| 1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring (Symmetric) | Strong |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether | Weak |

Note: This table highlights vibrations expected to be strong in the Raman spectrum based on general selection rules.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. This information is invaluable for elucidating the molecular weight and structural features of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, with a chemical formula of C₁₁H₁₄O₂, the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.

The molecular weight of this compound is 178.23 g/mol . nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a critical capability in complex sample analysis. nih.gov The high resolving power of instruments like Orbitrap and time-of-flight (ToF) mass spectrometers allows for mass measurements with accuracies in the low parts-per-million (ppm) range. nih.gov This precision is instrumental in confirming the identity of newly synthesized derivatives or identifying unknown compounds in a mixture.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight ( g/mol ) | 178.23 | nih.gov |

| Exact Mass (Da) | 178.099379685 | nih.gov |

This table showcases the precise mass information available for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Soft Ionization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

While traditional electron ionization (EI) can cause extensive fragmentation, "soft" ionization techniques are employed to minimize this, preserving the molecular ion and providing clearer molecular weight information. These techniques are especially useful when analyzing fragile molecules or when needing to differentiate between isomers. nih.gov For instance, the differentiation of positional isomers of dimethoxyphenyl derivatives has been successfully achieved using GC-MS. nih.gov

The retention time from the gas chromatograph provides an additional layer of identification, which, when combined with the mass spectrum, offers a high degree of certainty in compound identification. researchgate.net In the analysis of related compounds like 3,5-dimethoxyphenol, GC-MS has been used to identify specific markers in biological samples. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural information. For example, the crystal structure of (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, a related chalcone (B49325) derivative, was determined using this method. nih.gov The analysis revealed details such as the dihedral angle between the benzene rings (52.52 (7)°) and the trans conformation of the C=C bond in the enone group. nih.gov

Table 2: Crystallographic Data for a Derivative, (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

| Parameter | Value |

| Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.32 |

| Crystal System | Monoclinic |

| a (Å) | 12.0925 (18) |

| b (Å) | 8.4460 (12) |

| c (Å) | 15.109 (2) |

| β (°) | 92.340 (3) |

| Volume (ų) | 1541.9 (4) |

| Z | 4 |

| Data sourced from a study on a related chalcone derivative, illustrating the type of information obtained from X-ray crystallography. nih.gov |

This level of structural detail is crucial for understanding structure-activity relationships and for designing new molecules with specific properties.

In Situ Spectroscopic Monitoring of Reaction Progress and Side Reactions (e.g., Raman Spectroscopy)

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or side products. youtube.commit.edu Raman spectroscopy is a particularly powerful tool for this purpose due to its non-destructive nature, high specificity, and the ability to use fiber optic probes for remote monitoring. youtube.commit.edu

For reactions involving this compound, such as its conversion to other derivatives, Raman spectroscopy can be used to track the disappearance of reactant peaks and the appearance of product peaks over time. youtube.com This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize the formation of unwanted byproducts.

For example, in situ Raman has been successfully employed to monitor the hydrolysis of acetic anhydride (B1165640) to acetic acid, demonstrating a clear spectral shift as the reaction progresses. youtube.com Similarly, it has been used to observe the evolution of Raman spectra during E. coli bioreactions, providing real-time data on the consumption of reactants and formation of products. mit.edu The ability to obtain direct spectral evidence of reaction intermediates, as demonstrated in studies of the oxygen reduction reaction at platinum surfaces, highlights the profound mechanistic insights that can be gained from this technique. nih.govresearchgate.net

By applying in situ Raman spectroscopy to reactions of this compound, researchers can gain a deeper understanding of the reaction pathways and identify transient species that might otherwise go undetected.

Derivatization Strategies for Expanding the Chemical Space of 3 2,5 Dimethoxyphenyl 1 Propene

Modification of the Alkenyl Side Chain

The propylene (B89431) side chain of 3-(2,5-dimethoxyphenyl)-1-propene is a primary site for chemical modification, offering a gateway to a wide range of functional groups.

Pseudonitrosite and Related Nitro-Acetate Derivatives

The reaction of propenylbenzenes with dinitrogen trioxide (N₂O₃), often generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of pseudonitrosites. mdma.ch These compounds are typically dimeric bis-pseudonitrosites. For this compound, this reaction is expected to yield the corresponding pseudonitrosite dimer.

A particularly useful transformation of pseudonitrosites involves their reaction with acetic anhydride (B1165640). This process results in the formation of an α-acetoxy-β-nitro derivative with the concomitant release of dinitrogen monoxide (N₂O). mdma.ch This reaction provides a pathway to nitro-acetate derivatives, which can serve as versatile intermediates for further synthetic elaborations.

Selective Oxidation to Carbonyl and Hydroxyl Functionalities

The alkenyl side chain can be selectively oxidized to introduce carbonyl and hydroxyl groups. A prominent method for this transformation is the Wacker-Tsuji oxidation, which typically employs a palladium(II) chloride catalyst in the presence of a co-oxidant like copper(II) chloride and oxygen or a peroxide like tert-butyl hydroperoxide (TBHP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov This reaction converts terminal alkenes into methyl ketones. Applied to this compound, the Wacker-Tsuji oxidation would yield 1-(2,5-dimethoxyphenyl)propan-2-one.

Alternatively, oxidative cleavage of the double bond can lead to the formation of aldehydes or carboxylic acids. libretexts.orgmasterorganicchemistry.com Gentle cleavage, for instance through ozonolysis followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc), would break the double bond to yield 2,5-dimethoxybenzaldehyde (B135726). libretexts.org Stronger oxidizing conditions, such as ozonolysis with an oxidative work-up or treatment with hot, concentrated potassium permanganate (B83412), would further oxidize the initial aldehyde product to the corresponding carboxylic acid, 2,5-dimethoxybenzoic acid. libretexts.org

Hydroxylation of the double bond can also be achieved. For example, syn-dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate would produce the corresponding diol, 1-(2,5-dimethoxyphenyl)propane-1,2-diol.

Halogen Adduct Formation

The addition of halogens across the double bond or substitution at the allylic position provides another route for functionalization. The compound 2-bromo-3-(2,5-dimethoxyphenyl)-1-propene (B3315053) is a known derivative, indicating that halogenation is a feasible modification. clearsynth.com

A common method for achieving allylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. masterorganicchemistry.com This reaction would introduce a bromine atom at the allylic position of the side chain. Alternatively, the use of NBS in a moist solvent like DMSO can lead to the formation of a bromohydrin across the double bond. masterorganicchemistry.com

Functionalization of the Aromatic Ring System

The electron-rich dimethoxyphenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Nitration of the Dimethoxyphenyl Moiety

The nitration of the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. mdma.ch The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the benzene (B151609) ring. In this compound (also known as 2-allyl-1,4-dimethoxybenzene), the two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. rsc.org The allyl group is a weakly activating, ortho-, para-directing group. Considering the positions on the ring, the most likely sites for nitration would be the positions activated by the methoxy groups and not sterically hindered by the allyl group. Studies on the nitration of similar 1,4-dimethoxybenzene (B90301) derivatives show that nitration typically occurs at the positions ortho to the methoxy groups. mdma.chrsc.orgasianpubs.org

Broadening Synthetic Utility Through Side-Chain Modification to Carboxylic Acids

As mentioned previously, the propylene side chain can be converted to a carboxylic acid functional group. A robust method for this transformation is the oxidative cleavage of the alkene. libretexts.orgmasterorganicchemistry.com Treatment of this compound with a strong oxidizing agent like potassium permanganate under heating or ozonolysis followed by an oxidative work-up (e.g., with hydrogen peroxide) would cleave the double bond and oxidize the resulting fragment to a carboxylic acid. This process would yield 2,5-dimethoxyphenylacetic acid, significantly altering the chemical properties of the parent molecule and providing a handle for further derivatization, such as amide or ester formation.

Cyclization Reactions to Form Complex Polycyclic Scaffolds

The derivatization of this compound can be strategically employed to construct intricate polycyclic systems, which are of significant interest in medicinal chemistry and materials science. Through carefully designed reaction sequences, the phenylpropane skeleton serves as a versatile starting point for the synthesis of various heterocyclic structures, including pyrazoles and isoquinolines. These cyclization strategies expand the chemical space accessible from this precursor, leading to novel compounds with potentially unique biological activities and physicochemical properties.

Formation of Pyrazole-Containing Heterocycles

The synthesis of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, from this compound typically involves a multi-step approach. nih.gov A common and classical method for pyrazole (B372694) synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgyoutube.com

To utilize this compound in this context, it must first be converted into a suitable 1,3-dicarbonyl intermediate. One plausible pathway involves the oxidation of the propene side chain to afford a ketone, followed by further functionalization to introduce a second carbonyl group. For instance, oxidation could yield 1-(2,5-dimethoxyphenyl)propan-2-one. This ketone can then be reacted with a suitable reagent, such as a Claisen condensation with an ester like diethyl oxalate, to form the corresponding 1,3-dicarbonyl compound.

Once the 1,3-dicarbonyl derivative of this compound is obtained, it can be reacted with hydrazine or a substituted hydrazine to yield the desired pyrazole. The reaction proceeds through the formation of an imine with one carbonyl group and an enamine with the other, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen atom.

Another approach involves the synthesis of chalcones (α,β-unsaturated ketones) as intermediates. nih.gov The this compound could be envisioned to be converted to 2,5-dimethoxybenzaldehyde. A subsequent aldol (B89426) condensation with an appropriate ketone would yield a chalcone (B49325). These chalcones can then undergo cyclization with hydrazines to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govnih.gov

Table 1: Representative Synthesis of Pyrazoles from 1,3-Dicarbonyl Precursors

| 1,3-Dicarbonyl Precursor | Hydrazine Reagent | Reaction Conditions | Product | Yield | Reference |

| 1-(2,5-Dimethoxyphenyl)butane-1,3-dione | Hydrazine hydrate | Acetic acid, reflux | 3-(2,5-Dimethoxyphenyl)-5-methyl-1H-pyrazole | Good | beilstein-journals.org |

| 1-(2,5-Dimethoxyphenyl)butane-1,3-dione | Phenylhydrazine | Ethanol, reflux | 3-(2,5-Dimethoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole | Good | organic-chemistry.org |

Synthesis of Substituted Isoquinolines

The isoquinoline (B145761) scaffold is another important heterocyclic motif that can be synthesized from precursors derivable from this compound. The most common methods for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Spengler reactions, both of which utilize a β-phenylethylamine derivative. pharmaguideline.com

To apply these methods, this compound must first be converted to 2-(2,5-dimethoxyphenyl)ethanamine. This transformation can be achieved through various synthetic routes, such as hydroboration-oxidation of the alkene to the corresponding alcohol, followed by conversion to an azide (B81097) or nitrile and subsequent reduction.

Bischler-Napieralski Reaction:

In the Bischler-Napieralski reaction, the 2-(2,5-dimethoxyphenyl)ethanamine is first acylated with an appropriate acid chloride or anhydride to form an amide. pharmaguideline.com This amide is then subjected to cyclization using a dehydrating agent, typically a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). pharmaguideline.comresearchgate.net This step results in the formation of a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent dehydrogenation, often accomplished by heating with palladium on carbon, yields the fully aromatic substituted isoquinoline. pharmaguideline.com

Pictet-Spengler Reaction:

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines. pharmaguideline.com In this reaction, 2-(2,5-dimethoxyphenyl)ethanamine is condensed with an aldehyde or ketone to form an intermediate imine (Schiff base). In the presence of an acid catalyst, the electron-rich dimethoxy-substituted benzene ring attacks the electrophilic imine carbon, leading to cyclization. The presence of electron-donating groups, such as the methoxy groups in this precursor, facilitates this ring closure, often allowing the reaction to proceed under mild conditions. pharmaguideline.com The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline if desired.

Table 2: Key Reactions for the Synthesis of Isoquinoline Scaffolds

| Reaction Name | Starting Material | Key Reagents | Intermediate/Product | Reference |

| Bischler-Napieralski | N-Acyl-2-(2,5-dimethoxyphenyl)ethanamine | POCl₃ or P₂O₅, then Pd/C | 3,4-Dihydroisoquinoline, then substituted Isoquinoline | pharmaguideline.comresearchgate.net |

| Pictet-Spengler | 2-(2,5-Dimethoxyphenyl)ethanamine | Aldehyde/Ketone, Acid catalyst | Tetrahydroisoquinoline | pharmaguideline.com |

Applications and Potential in Organic Chemistry Research

Role as Essential Synthetic Intermediates and Building Blocks in Multi-Step Syntheses

The utility of 3-(2,5-Dimethoxyphenyl)-1-propene as a foundational building block is evident in its application in various multi-step synthetic pathways. Organic chemists leverage its structure to construct more complex molecular architectures. The presence of the terminal alkene and the substituted aromatic ring provides two distinct reactive sites that can be manipulated selectively.

One significant application is in the synthesis of chalcones, which are aromatic ketones that form the central core of many biologically active compounds. researchgate.net For instance, this compound can be a precursor to the corresponding ethanone (B97240) derivative, which then undergoes condensation reactions. A specific example is the synthesis of 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. researchgate.net This transformation typically involves a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and an aldehyde derived from the title compound, or vice-versa. mdpi.com

Furthermore, the propene side chain can be readily oxidized to form other functional groups. A notable transformation is its conversion to 3-(2,5-dimethoxyphenyl)propionic acid. nih.gov This carboxylic acid derivative is itself a useful intermediate, serving as a starting material for the synthesis of amidoethylquinones and 19-norsteroidal derivatives. nih.gov The conversion can be achieved through a sequence of reactions, such as hydroboration-oxidation to yield the alcohol, followed by oxidation to the carboxylic acid. Another route involves the hydrolysis of an ethyl propionate (B1217596) precursor. nih.gov

These examples underscore the compound's role as a versatile intermediate, enabling the assembly of complex molecules through sequential, controlled reactions. The ability to functionalize both the side chain and the aromatic ring makes it a valuable tool in the synthetic chemist's arsenal (B13267) for creating diverse molecular scaffolds.

Table 1: Synthetic Transformations of this compound and its Derivatives

| Starting Material | Reagents/Conditions | Product | Application of Product | Reference |

| 2,5-Dimethoxybenzaldehyde (B135726) & Nitroethane | Catalyst (e.g., Me-acetate) | 2,5-dimethoxyphenyl-2-nitropropene | Intermediate for further synthesis | sciencemadness.org |

| 1-(2,5-dimethylphenyl)ethan-1-one | Benzaldehyde, NaOH, Ethanol | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Precursor for epoxides and indanones | mdpi.com |

| Ethyl 3-(2,5-dimethoxyphenyl)propionate | 1. NaOH (aq), Methanol, Reflux 2. HCl (aq) | 3-(2,5-dimethoxyphenyl)propionic acid | Starting material for amidoethylquinones and norsteroids | nih.gov |

| 2,5-dimethoxybenzaldehyde & 2-acetylnaphthalene | Base (e.g., NaOH), Ethanol | 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | Potential material for characterization studies (e.g., crystal structure, DFT) | researchgate.net |

Contributions to the Synthesis of Natural Product Analogs

While direct synthesis of naturally occurring products using this compound is not extensively documented, its structural motifs are present in various natural compounds. The closely related isomer, 3-(3,5-Dimethoxyphenyl)-1-propene (also known as 3,5-Dimethoxyallylbenzene), has been identified in plants such as Clausena vestita and Clausena anisata. nih.gov This structural similarity suggests that this compound is a highly valuable substrate for the synthesis of analogs of these and other related natural products.

Exploration in Materials Science for Advanced Applications, e.g., Nonlinear Optical (NLO) Materials

The field of materials science has shown increasing interest in organic molecules that exhibit nonlinear optical (NLO) properties due to their potential applications in optical switching, 3D imaging, and optical limiting. researchgate.net Organic NLO materials can offer advantages such as large optical susceptibilities and high laser damage thresholds. researchgate.net Chalcones and related compounds derived from substituted phenylpropenes are a class of molecules being actively investigated for these properties.

Derivatives of this compound are promising candidates for NLO materials. For example, the synthesized chalcone (B49325) 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one has been characterized using single-crystal X-ray diffraction, and its electronic properties, such as the HOMO-LUMO energy gap, have been studied using Density Functional Theory (DFT) calculations. researchgate.net A small energy gap between the frontier molecular orbitals is often indicative of potential NLO activity. researchgate.net

Although detailed NLO measurements for this specific compound are not widely reported, research on structurally similar chalcones provides strong evidence for their potential. For instance, the compound 3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has been crystallized and shown to exhibit nonlinear absorption, a key characteristic for NLO applications. researchgate.net Similarly, other classes of organic molecules with extended π-conjugation, such as stilbenes and phthalocyanines, are known to be effective NLO materials. rsc.orgnih.gov The synthesis of conjugated systems starting from this compound represents a viable strategy for developing new, advanced materials for optical technologies.

Table 2: NLO Properties of a Structurally Related Chalcone

| Compound | Property | Value | Significance | Reference |

| 3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Absorption Cut-off Wavelength | 442 nm | Indicates transparency in a large portion of the visible spectrum. | researchgate.net |

| Nonlinear Absorption Coefficient (β) | 1.78 cm/GW | Quantifies the strength of the nonlinear absorption effect. | researchgate.net | |

| Excited State Absorption Cross Section (σex) | 8.59 × 10⁻¹⁸ cm² | Measures the likelihood of photon absorption by the molecule in its excited state. | researchgate.net | |

| Ground State Absorption Cross Section (σg) | 1.99 × 10⁻²¹ cm² | Measures the likelihood of photon absorption by the molecule in its ground state. | researchgate.net |

Use as Substrates in Mechanistic Studies of Enzymatic and Catalytic Reactions

Understanding the mechanisms of enzyme-catalyzed reactions is fundamental to biochemistry and biotechnology. Phenylpropanoids and their derivatives are excellent substrates for studying various enzymes, particularly oxidoreductases like peroxidases and laccases, which are involved in the degradation of lignin (B12514952) and other aromatic compounds in nature.

Similarly, other enzymes like polyphenoloxidase from the fungus Trametes versicolor have been studied using related substrates such as sinapic acid (3,5-dimethoxy,4-hydroxy cinnamic acid) to model their transformation mechanisms. nih.gov The use of this compound in such enzyme systems could further expand the understanding of how these versatile biocatalysts process a range of aromatic substrates.

Q & A

Q. What are the established synthetic routes for preparing 3-(2,5-Dimethoxyphenyl)-1-propene, and what analytical techniques are critical for verifying its purity and structural integrity?

- Methodological Answer : The synthesis of this compound can be achieved via Claisen-Schmidt condensation, where a ketone precursor (e.g., 3-(2,5-Dimethoxyphenyl)propanoic acid) undergoes dehydration. Alternative routes may involve cross-coupling reactions using palladium catalysts . Critical analytical techniques include:

- NMR Spectroscopy : To confirm the alkene proton environment (δ 5–7 ppm for vinyl protons) and methoxy group integration.

- HPLC : For purity assessment (>98% by area normalization).

- Mass Spectrometry : To verify molecular ion peaks (e.g., [M+H]+ at m/z 208.23).

Structural analogs like 3-(2,5-Dimethoxyphenyl)propanoic acid (melting point: 66–69°C, density: 1.2 g/cm³) highlight the importance of precursor characterization .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in condensation reactions?

- Methodological Answer : Yield optimization requires systematic variation of:

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic activation of the aromatic ring .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for condensation steps.

- Temperature : Controlled heating (80–120°C) minimizes side reactions like polymerization.

For example, derivatives such as 5-[3-(2,5-Dimethoxyphenyl)prop-2-enylidene]hexahydropyrimidine-dione were synthesized under reflux conditions in ethanol .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how can X-ray crystallography data be interpreted to confirm molecular geometry?

- Methodological Answer : Challenges include obtaining high-quality single crystals and resolving disorder in methoxy groups. X-ray data (e.g., fractional atomic coordinates and isotropic displacement parameters, Uiso) provide critical insights:

- Atomic Coordinates : Verify bond lengths (e.g., C–O bonds ≈1.36 Å) and angles (e.g., 120° for aromatic rings).

- Displacement Parameters : Uiso values (e.g., 0.016–0.028 Ų in ) indicate thermal motion; higher values suggest positional disorder.

For example, the crystal structure of 3-(2,5-Dimethoxyphenyl)propionic acid shows planar aromatic rings with intermolecular hydrogen bonding (O–H···O) stabilizing the lattice .

Q. How do electronic effects of the 2,5-dimethoxy substituents influence the regioselectivity of this compound in electrophilic addition reactions?

- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution at the para position relative to the alkene. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity. For instance, derivatives like 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene exhibit regioselective bromination at the activated aromatic carbon .

Q. What computational methods are suitable for predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina.

Structural analogs, such as 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, have been studied for binding affinity using crystallographic data (CCDC 2368767) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Mitigation strategies include:

- Thermogravimetric Analysis (TGA) : Confirm decomposition profiles.

- Powder XRD : Compare diffraction patterns with literature (e.g., ).

For example, 3-(2,5-Dimethoxyphenyl)propanoic acid has a reported melting point of 66–69°C , but solvent-free recrystallization may yield higher-purity forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.